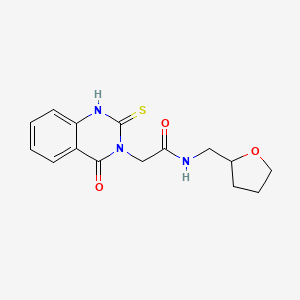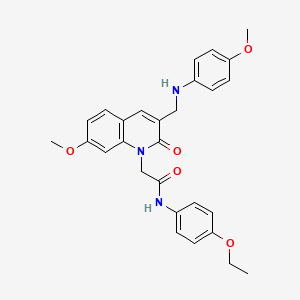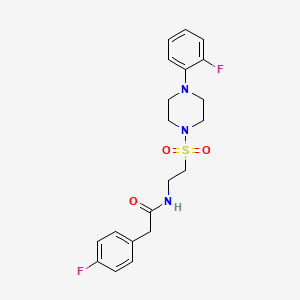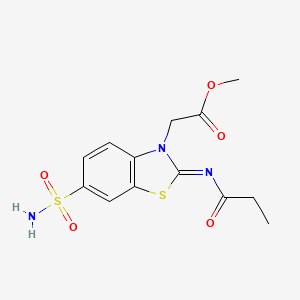![molecular formula C23H21ClN4O3 B2975669 N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-47-2](/img/no-structure.png)
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Coordination Complexes
Chemical synthesis of pyrazole-acetamide derivatives leads to the formation of coordination complexes with metals such as Co(II) and Cu(II). These complexes have been synthesized and characterized, showcasing the ability of these derivatives to engage in coordination chemistry, leading to structures with significant antioxidant activity. This demonstrates the potential of such compounds in developing antioxidant agents and in the study of metal-organic frameworks for various applications (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
Novel thiazole derivatives incorporating pyrazole moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, characterized by their structural features, have shown significant activity against various bacterial and fungal strains, highlighting the therapeutic potential of such chemical entities in the development of new antimicrobial agents (Saravanan et al., 2010).
Anticonvulsant Activity
Certain acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. This research indicates the potential of acetamide derivatives in the development of new treatments for epilepsy and other seizure disorders, showcasing the importance of chemical modifications in enhancing biological activity (Aktürk et al., 2002).
Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures, including polarization effects of their environment, have been conducted. These studies help in understanding the linear and nonlinear optical behavior of these compounds, suggesting their potential applications in photonic devices, optical switches, modulators, and in the field of optical energy applications (Castro et al., 2017).
Synthesis and Biological Activities
The synthesis of novel acetamide derivatives with potential biological activities, including anti-inflammatory and antitumor properties, has been explored. These studies contribute to the ongoing search for new therapeutic agents, highlighting the versatility of acetamide derivatives in medicinal chemistry (Sunder et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 5-chloro-2-methylaniline with ethyl 2-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate, followed by the acetylation of the resulting intermediate.", "Starting Materials": [ "5-chloro-2-methylaniline", "ethyl 2-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 5-chloro-2-methylaniline is reacted with ethyl 2-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate in the presence of triethylamine and dichloromethane to form the intermediate N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 2: The intermediate is then acetylated using acetic anhydride and triethylamine in dichloromethane to yield the final product.", "Step 3: The product is purified by recrystallization from diethyl ether and dried under vacuum.", "Step 4: The purity of the final product is confirmed by TLC and NMR spectroscopy.", "Step 5: The final product is stored in a desiccator until further use." ] } | |
Numéro CAS |
941938-47-2 |
Nom du produit |
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Formule moléculaire |
C23H21ClN4O3 |
Poids moléculaire |
436.9 |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-12-17(24)7-4-15(19)2/h4-13H,3,14H2,1-2H3,(H,25,29) |
Clé InChI |
TYFCPSIYUDYEHI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)
![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)


